molecular formula C18H22N4O3 B2891358 5-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one CAS No. 2320572-06-1

5-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

Cat. No.: B2891358
CAS No.: 2320572-06-1
M. Wt: 342.399
InChI Key: YHBNXSRFQYEAFX-UHFFFAOYSA-N
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Description

5-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Structural Analysis

  • Complexation with Metal Salts : A study discussed the gold(III) tetrachloride salt of a related compound, highlighting intra- and inter-molecular interactions, providing insights into how complexation with metal salts can be a pivotal method for structural analysis and potential catalytic applications (Wood, Brettell, & Lalancette, 2007).

  • Quantum Studies and Nonlinear Optical Properties : Another research focused on the synthesis, spectral analysis, and quantum studies of novel compounds, elucidating their nonlinear optical (NLO) and thermodynamic properties, which are critical for developing advanced materials and sensors (Halim & Ibrahim, 2022).

  • Conformational Studies : Research on esters derived from similar bicyclic compounds has been conducted, emphasizing the importance of NMR spectroscopy and X-ray crystallography in understanding the configurational and conformational properties of these molecules, which is crucial for designing drugs with specific target interactions (Fernández et al., 1997).

Potential Applications in Scientific Research

  • Anticancer Activity : Studies on nicotinonitrile derivatives bearing imino moieties have demonstrated significant anticancer activities through apoptosis induction and tyrosine kinase inhibition, suggesting that structurally similar compounds might hold therapeutic potential in cancer treatment (El-Hashash et al., 2019).

  • Synthesis of Alkaloid Frameworks : Research on the transformation of hydroxy-pyrones to ylides and their cycloaddition to electron-deficient alkenes for synthesizing azabicyclo[3.2.1]octane moieties showcases the synthetic utility of such compounds in accessing complex natural product frameworks, potentially useful in drug discovery and material science (Rumbo et al., 1996).

Properties

IUPAC Name

4-methoxy-1-methyl-5-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-20-11-15(16(25-2)10-17(20)23)18(24)22-12-4-5-13(22)9-14(8-12)21-7-3-6-19-21/h3,6-7,10-14H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBNXSRFQYEAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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